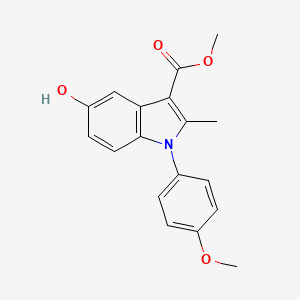![molecular formula C14H14F3N3O B6137444 N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B6137444.png)
N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB is a small molecule that belongs to the family of benzamide compounds and has been synthesized using various methods.
Wirkmechanismus
N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide exerts its biological effects by binding to specific targets in cells. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has been shown to bind to the active site of acetylcholinesterase, which inhibits its activity and increases the level of acetylcholine in the brain. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs by N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide leads to changes in the expression of genes that are involved in cell growth and differentiation.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has also been shown to increase the level of acetylcholine in the brain, which is essential for cognitive function. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has been shown to improve memory and learning in animal models of Alzheimer's disease. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has also been shown to improve motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has several advantages for lab experiments. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide is a small molecule that is easy to synthesize and purify. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has been shown to have high selectivity and potency for its targets in cells. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and blood-brain barrier permeability. However, N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has some limitations for lab experiments. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide can be toxic at high concentrations, which can affect the viability of cells. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide can also be unstable in aqueous solutions, which can affect its potency and selectivity.
Zukünftige Richtungen
N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has several potential future directions for scientific research. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide can be further studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide can also be further optimized for its pharmacokinetic properties, including improving its stability and reducing its toxicity. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide can also be further studied for its mechanism of action, including identifying its targets in cells and understanding the signaling pathways involved. Overall, N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has significant potential for scientific research and therapeutic applications.
Synthesemethoden
N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide can be synthesized using various methods, including the reaction of 3-(trifluoromethyl)benzoic acid with 1H-imidazole-1-propylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Another method involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 1H-imidazole-1-propylamine in the presence of a base such as triethylamine (TEA). The purity and yield of N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide can be improved by using column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has been shown to have antitumor activity by inhibiting the growth of cancer cells. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function.
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c15-14(16,17)12-4-1-3-11(9-12)13(21)19-5-2-7-20-8-6-18-10-20/h1,3-4,6,8-10H,2,5,7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAJKZQFGGERQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6137369.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide](/img/structure/B6137377.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6137381.png)
![1'-[1-methyl-2-(2-pyridinyl)ethyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6137382.png)
![methyl 2-{[N-(3-bromophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6137383.png)


![2-methyl-N-[2-(4-morpholinyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6137403.png)
![2-(benzylthio)-N-(2-mercapto-7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6137410.png)
![5-[(benzylthio)methyl]-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6137421.png)
![2-amino-8-phenylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6137424.png)

![3-[2-(4-methoxyphenyl)-2-oxoethyl]-4-oxo-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B6137438.png)
![N-(2,4-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6137448.png)